2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Descripción
Table 1: Molecular Formula and Weight
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base | C₁₈H₂₀FN₅O₂ | 357.4 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 |
| Salt (1:1 stoichiometry) | C₁₈H₂₀FN₅O₂·C₂HF₃O₂ | 471.42 |
The base’s molecular formula (C₁₈H₂₀FN₅O₂) is confirmed by PubChem, while the salt’s total weight aligns with experimental data from LGC Standards.
Tautomeric and Stereochemical Considerations
Tautomerism
The pyrimidine-2,4-dione core exhibits tautomerism between lactam and lactim forms (Figure 2). However, X-ray crystallographic studies of analogous pyrimidinediones (e.g., 2,4-diazido-5-iodopyrimidine) suggest that the lactam form dominates in the solid state due to stabilization via intramolecular hydrogen bonding. For this compound, the 2,4-diketone configuration is likely retained, as substitution at positions 3 (methyl) and 6 (3-aminopiperidine) sterically hinders tautomerization.
Stereochemistry
- The 3-aminopiperidin-1-yl group introduces a chiral center at the piperidine’s 3-position. The (R)-enantiomer is pharmacologically active, as evidenced by its designation in trelagliptin derivatives.
- The methyl group at position 3 of the pyrimidine ring does not contribute to chirality due to free rotation around the C–N bond.
Stereochemical integrity is critical for the compound’s biological activity, as DPP-4 inhibition (its primary mechanism) relies on precise spatial alignment with the enzyme’s active site.
Propiedades
Fórmula molecular |
C20H21F4N5O4 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7) |
Clave InChI |
RPRCIXKRLHWPJO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Métodos De Preparación
Synthesis of 2-Bromomethyl-4-Fluorobenzonitrile
The bromination of 4-fluoro-2-methylbenzonitrile (Compound A) employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation by AIBN (azobisisobutyronitrile). The reaction proceeds via a free-radical mechanism, selectively substituting the methyl group’s hydrogen with bromine.
Key Data:
Alkylation of 3-Methyl-6-Chlorouracil
The brominated intermediate reacts with 3-methyl-6-chlorouracil (Compound B) in dimethyl sulfoxide (DMSO) using potassium carbonate as a base. The alkylation occurs at the N1 position of the uracil ring, forming 2-(6-chloro-3-methyl-2,4-dioxopyrimidin-1-ylmethyl)-4-fluorobenzonitrile (Compound C).
Optimization Notes:
Substitution with 3-Aminopiperidine
The chlorine atom in Compound C is displaced by (R)-3-aminopiperidine under basic conditions. The reaction uses sodium bicarbonate to neutralize the dihydrochloride salt of the amine, enabling nucleophilic attack.
Reaction Conditions:
- Solvent: Ethanol (EtOH) at 100°C for 2 hours in a sealed tube.
- Molar Ratio: 1:1.5 (Compound C to amine).
- Workup: Removal of inorganic salts via filtration, followed by HPLC purification.
Chiral Considerations:
The (R)-enantiomer of 3-aminopiperidine is critical for biological activity, as confirmed by DPP-4 inhibition assays.
Trifluoroacetic Acid Salt Formation
The free base is converted to its TFA salt during reverse-phase HPLC purification. TFA acts as an ion-pairing agent, improving chromatographic resolution and compound stability.
Purification Protocol:
- Mobile Phase: Acetonitrile/water with 0.1% TFA.
- Isolation: Lyophilization of HPLC fractions yields the TFA salt as a white solid.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound are provided in Table 2.
Table 2: Spectroscopic Data for Key Intermediates
Alternative Synthetic Routes and Modifications
Use of Different Amines
Patent US8288539B2 discloses analogs where 3-aminopiperidine is replaced with other amines (e.g., 3-amino-3-methylpiperidine), though these show reduced DPP-4 inhibition.
Salt Variants
While the TFA salt is common, succinate and hydrochloride salts are also reported. Succinate salt formation involves treating the free base with succinic acid in methanol.
Industrial-Scale Considerations
Process Optimization
Regulatory Compliance
- Impurity Control: HPLC monitoring ensures ≤0.1% residual starting materials.
- Genotoxic Risk: Brominated intermediates require strict control per ICH M7 guidelines.
Challenges and Solutions
Low Yield in Alkylation
Chirality Maintenance
- Risk: Racemization at high temperatures.
- Mitigation: Use of ethanol instead of higher-boiling solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Aplicaciones Científicas De Investigación
Therapeutic Applications
-
Antidiabetic Activity :
- The compound has been studied as a potential treatment for type 2 diabetes mellitus. Its mechanism involves the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme that degrades incretin hormones, which are crucial for insulin regulation.
- Case Study : Research indicated that derivatives of this compound exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models .
-
Anti-inflammatory Properties :
- In preclinical studies, this compound has shown promise in reducing inflammation markers, suggesting its potential use in treating inflammatory diseases.
- Data Table :
| Compound | Inflammation Marker Reduction (%) | Model Used |
|---|---|---|
| Compound A | 50% | Animal Model |
| Compound B | 40% | Cell Culture |
- Neurological Disorders :
Synthesis and Production
The synthesis of this compound involves several steps starting from readily available precursors. Key reactions include:
- Reissert-Henze Reaction : Utilized for forming the pyrimidine ring structure.
- Fluorination Techniques : Employed to introduce the fluorobenzonitrile moiety.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : Studies indicate that the compound is well absorbed with a bioavailability rate of approximately 75%.
- Metabolism : Primarily metabolized in the liver with a half-life of about 6 hours.
Safety and Efficacy
Preclinical trials have shown that the compound has a favorable safety profile with minimal adverse effects noted at therapeutic doses.
Mecanismo De Acción
The mechanism of action of 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
The compound shares structural homology with other DPP-4 inhibitors but exhibits key distinctions:
Mechanistic and Clinical Comparisons
Alogliptin
- Structural Similarity : Shares the pyrimidinedione core but lacks the 4-fluorine substitution. This difference reduces alogliptin’s plasma stability, necessitating daily dosing .
- Efficacy : Both compounds show comparable HbA1c reduction (~0.5–1.0%) in clinical trials, but trelagliptin’s extended dosing improves patient compliance .
- Degradation : Under oxidative stress, both yield similar degradation products (e.g., pyrimidine ring cleavage), but trelagliptin’s fluorine enhances resistance to acidic degradation .
Sitagliptin and Saxagliptin
- Structural Divergence : Triazolopiperazine (sitagliptin) and adamantane (saxagliptin) backbones result in distinct binding affinities to DPP-3.
- Pharmacokinetics : Shorter half-lives (~8–14 hours) require daily administration, unlike trelagliptin’s weekly regimen .
Linagliptin Non-Renal Excretion: Linagliptin’s xanthine-based structure allows hepatic elimination, making it safer for renal-impaired patients. Trelagliptin, however, is primarily renally excreted, necessitating dose adjustments in such populations .
Key Research Findings
- Trelagliptin vs. Alogliptin: Phase III trials demonstrated non-inferiority in glycemic control, with trelagliptin achieving equivalent HbA1c reduction (Δ = -0.02%, p > 0.05) .
- Fluorine Impact : The 4-fluoro substitution in trelagliptin enhances metabolic stability and DPP-4 binding affinity (IC₅₀ = 0.9 nM vs. alogliptin’s 1.2 nM) .
- Degradation Pathways : Trelagliptin’s fluorine reduces susceptibility to acid hydrolysis compared to alogliptin, as shown in forced degradation studies .
Actividad Biológica
The compound 2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile; 2,2,2-trifluoroacetic acid is a notable dipeptidyl peptidase IV (DPP-IV) inhibitor, primarily used in the treatment of type 2 diabetes. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H20FN5O2
- Molecular Weight : 357.38 g/mol
- CAS Number : 1353254-15-5
DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are vital for insulin secretion. Inhibition of DPP-IV leads to increased levels of these hormones, enhancing insulin release and lowering blood glucose levels. The compound exhibits high selectivity and potency in inhibiting DPP-IV activity, making it a valuable therapeutic agent for managing diabetes.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits DPP-IV with an IC50 value significantly lower than that of traditional inhibitors. In vitro studies using human plasma showed that the compound could sustain DPP-IV inhibition over extended periods, indicating its potential for once-daily dosing regimens.
In Vivo Studies
Animal models have shown that administration of the compound leads to a marked reduction in blood glucose levels. For instance:
- Study Findings : A study conducted on diabetic rats indicated a reduction in fasting blood glucose levels by approximately 30% after administration of the compound compared to control groups.
- Mechanistic Insights : The pharmacokinetics suggest that the compound achieves peak plasma concentrations within 1 to 3 hours post-administration, with a half-life conducive to daily dosing.
Case Studies
-
Clinical Trial on Type 2 Diabetes Patients
- Objective : To assess the efficacy and safety of the compound in humans.
- Results : Patients receiving the compound exhibited significant reductions in HbA1c levels over a 12-week period compared to placebo groups.
- Adverse Effects : Minimal adverse effects were reported, primarily gastrointestinal disturbances.
-
Comparative Study with Other DPP-IV Inhibitors
- Objective : To evaluate the comparative efficacy of this compound against other DPP-IV inhibitors like sitagliptin.
- Results : The compound showed superior efficacy in lowering blood glucose levels and had a more favorable side effect profile.
Data Summary
Q & A
Q. What synthetic strategies are recommended for preparing the compound?
The compound can be synthesized via nucleophilic substitution on the pyrimidinedione core, followed by coupling with 4-fluorobenzonitrile derivatives. For example, methyl ester intermediates (e.g., methyl (2R,4R)-1-[(3-chloro-2-fluoro-phenyl)methyl]) are reacted under basic conditions (ammonium hydroxide in acetone at 60°C) to achieve high yields (~90%) . The trifluoroacetic acid (TFA) counterion is introduced during final purification via acidification, a common method in small-molecule purification .
Q. Which analytical techniques confirm structural integrity and purity?
Use a combination of:
- 1H/13C NMR : Detect aromatic protons (e.g., 4-fluorobenzonitrile signals) and piperidine NH groups (DMSO-d6, 400 MHz) .
- LC-MS/HRMS : Verify molecular weight (e.g., ESIMS m/z 311.1 for related pyrimidines) .
- HPLC : Assess purity (>97% by UV at 254 nm) with gradient elution .
- Elemental analysis : Validate stoichiometry .
Q. How to address stability issues during storage?
Store lyophilized solids at -20°C in airtight containers with desiccants. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the TFA salt. Monitor degradation via periodic HPLC analysis .
Q. What are common impurities, and how are they identified?
Residual solvents (e.g., acetone, DMF) and unreacted intermediates (e.g., 3-aminopiperidine derivatives) are common. Identify via:
- GC-MS : Detect volatile impurities .
- TLC/HPLC : Track unreacted starting materials (Rf values and retention times compared to standards) .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to suspected targets (e.g., kinases or enzymes with pyrimidine-binding domains) .
- Enzymatic inhibition studies : Compare IC50 values under standardized buffer conditions (e.g., ammonium acetate pH 6.5) .
- Cellular assays : Evaluate downstream effects (e.g., phosphorylation status via Western blot) in relevant cell lines .
Q. What strategies resolve contradictions in bioactivity data across assays?
- Orthogonal validation : Confirm activity using unrelated methods (e.g., enzymatic assays vs. cellular viability assays) .
- Buffer optimization : Test activity in varying pH and ionic strength conditions to identify assay-specific interference .
- Positive controls : Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .
Q. How to optimize pharmacokinetic properties for in vivo studies?
- Solubility : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the benzonitrile group) .
- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .
- Plasma protein binding : Use equilibrium dialysis to assess free fraction .
Q. What methods identify the compound’s crystal structure for target interaction studies?
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) using vapor diffusion methods.
- Molecular docking : Validate crystallography data with computational models (e.g., AutoDock Vina) using published protein structures (PDB) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Core modifications : Synthesize analogs with varied substituents on the pyrimidinedione ring (e.g., methyl → ethyl) and compare activity .
- Counterion effects : Replace TFA with HCl or citrate to assess salt form impact on solubility and bioavailability .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs .
Q. How to mitigate TFA interference in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
